molecular formula C25H24N4O2S B14870343 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B14870343
M. Wt: 444.6 g/mol
InChI Key: OOIDGRZQSCRPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves multiple steps, starting with the preparation of the quinoline and pyrrolopyrimidine intermediates. The quinoline moiety can be synthesized through a sequence of reactions involving the cyclization of suitable precursors, such as anilines and aldehydes, under acidic or basic conditions . The pyrrolopyrimidine core is typically constructed via cyclization reactions involving urea or thiourea derivatives and β-ketoesters .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline or pyrrolopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to its combination of a quinoline moiety and a pyrrolopyrimidine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H24N4O2S

Molecular Weight

444.6 g/mol

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C25H24N4O2S/c1-2-28-24(31)23-22(19(15-26-23)17-9-4-3-5-10-17)27-25(28)32-16-21(30)29-14-8-12-18-11-6-7-13-20(18)29/h3-7,9-11,13,15,26H,2,8,12,14,16H2,1H3

InChI Key

OOIDGRZQSCRPCY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCCC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.